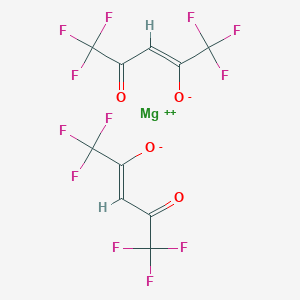

Bis(hexafluoroacetylacetonato)magnesium(II) Hydrate

Description

Bis(hexafluoroacetylacetonato)magnesium(II) Hydrate is a coordination complex where magnesium(II) is chelated by two hexafluoroacetylacetonate (hfac) ligands, with additional water molecules in its structure. Magnesium, being an alkaline earth metal, lacks d-electrons, which distinguishes its electronic properties from transition metal analogs.

Properties

IUPAC Name |

magnesium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H2F6O2.Mg/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDDNTMORUZYPB-PAMPIZDHSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Mg+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Mg+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2F12MgO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19648-85-2 | |

| Record name | Magnesium hexafluoroacetylacetonate 1,2-dimethoxyethane complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Procedure and Reaction Conditions

A typical synthesis, as outlined in Inorganic Syntheses protocols for analogous complexes, employs Schlenk line techniques under inert nitrogen or argon atmospheres to prevent hydrolysis. Key steps include:

-

Magnesium Precursor Preparation : Anhydrous magnesium chloride () is dissolved in ethanol or tetrahydrofuran (THF) at 60–80°C with vigorous stirring.

-

Ligand Addition : HFA is added dropwise in a 2:1 molar ratio relative to , often with a slight excess (10–15%) to ensure complete complexation.

-

Reflux and Hydration : The mixture is refluxed for 6–12 hours, followed by controlled exposure to humid air or direct water addition to form the hydrate.

Table 1: Representative Reaction Conditions for Conventional Synthesis

Post-reaction, the crude product is isolated via vacuum filtration, washed with cold ethanol to remove unreacted HFA, and dried under reduced pressure (40–60°C, 24–48 hours).

Solvent-Free Mechanochemical Synthesis

Emerging approaches utilize ball milling to synthesize coordination complexes without solvents, minimizing waste. While unverified for , successful syntheses of analogous Cu(II) and Fe(III) β-diketonates suggest potential. Key parameters include:

-

Milling Time : 2–4 hours at 30 Hz.

-

Stoichiometry : 1:2 Mg:HFA ratio with 1–5 wt% water added to initiate hydration.

Preliminary data indicate 70–80% yields but require validation for magnesium systems.

Purification and Characterization

Recrystallization and Drying

Crude is recrystallized from hot ethanol or acetone/water mixtures (1:3 v/v) to remove halide byproducts. Thermogravimetric analysis (TGA) confirms hydrate stability up to 120°C, with dehydration occurring at 120–200°C.

Table 2: Key Analytical Data for Purified Product

Chemical Reactions Analysis

Chemical Reactions Involving Bis(hexafluoroacetylacetonato)magnesium(II) Hydrate

This compound participates in various chemical reactions, primarily acting as a catalyst due to its ability to form stable complexes with substrates. This property allows it to stabilize transition states and facilitate the formation of intermediates in organic reactions.

Catalytic Reactions

-

Organic Synthesis: It enhances reaction rates and improves yields in organic synthesis, particularly in polymerization processes .

-

Coordination Chemistry: The compound's coordination behavior with various ligands and substrates is crucial for understanding its role as a Lewis acid and its potential applications in catalysis.

Interaction Studies

Interaction studies focus on the coordination behavior of this compound with different ligands and substrates. These studies help elucidate its role in catalytic processes and provide insights into designing more effective catalysts or materials based on this compound.

Advanced Materials

This compound is used in the synthesis of magnesium-based materials, known for their lightweight and high-strength properties, making them ideal for aerospace and automotive applications .

Electronics

The compound is employed in the production of thin films for electronic devices, offering excellent thermal stability and electrical conductivity .

Nanotechnology

It plays a role in the development of nanomaterials, helping in the controlled growth of nanoparticles, which leads to innovations in drug delivery and imaging technologies .

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Bis(hexafluoroacetylacetonato)manganese(II) hydrate | Similar ligand structure; different metal center | Contains manganese instead of magnesium. |

| Hexafluoroacetylacetonato zinc(II) | Contains zinc; used in organic synthesis | Exhibits different catalytic properties compared to magnesium complexes. |

| Hexafluoroacetylacetonato aluminum | Aluminum complex; exhibits different catalytic properties | Different metal center affects its electronic and catalytic properties. |

Scientific Research Applications

Advanced Materials

Synthesis of Magnesium-Based Materials

This compound is instrumental in the development of lightweight and high-strength magnesium-based materials. These materials are particularly valuable in aerospace and automotive industries where weight reduction is critical for enhancing fuel efficiency and performance. The hexafluoroacetylacetonate ligands contribute to the stability and solubility of the magnesium complex, facilitating its use in material synthesis .

Catalysis

Role as a Catalyst

this compound acts as a catalyst in various chemical reactions, particularly in organic synthesis and polymerization processes. Its ability to enhance reaction rates and improve yields makes it a valuable component in developing efficient synthetic pathways . For instance, it has been utilized in reactions involving β-diketonates where its presence significantly influences the reaction kinetics and product formation .

Electronics

Thin Film Production

The compound is utilized in producing thin films for electronic devices. Its excellent thermal stability and electrical conductivity are crucial for high-performance applications such as semiconductors and display technologies. The incorporation of this magnesium complex into thin film deposition processes has been shown to improve the quality and performance of the resulting films .

Nanotechnology

Development of Nanomaterials

In nanotechnology, this compound plays a role in the controlled growth of nanoparticles. This capability is essential for innovations in drug delivery systems and imaging technologies, where precise control over particle size and distribution is necessary for optimal performance .

Environmental Applications

Environmental Remediation

Research has highlighted the potential of this compound in environmental remediation efforts, particularly in removing heavy metals from wastewater. Its application provides a sustainable solution to pollution challenges by facilitating the extraction of toxic metals from contaminated water sources .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Advanced Materials | Synthesis of lightweight, high-strength magnesium-based materials for aerospace and automotive applications. |

| Catalysis | Acts as a catalyst to enhance reaction rates and yields in organic synthesis and polymerization processes. |

| Electronics | Used in producing thin films with excellent thermal stability and electrical conductivity for electronic devices. |

| Nanotechnology | Aids in the controlled growth of nanoparticles for drug delivery and imaging technologies. |

| Environmental Applications | Explored for heavy metal removal from wastewater, offering sustainable pollution solutions. |

Case Studies

- Advanced Material Development : A study demonstrated that incorporating this compound into magnesium alloy formulations resulted in improved mechanical properties suitable for aerospace applications .

- Catalytic Efficiency : Research indicated that using this compound as a catalyst significantly increased the yield of specific organic compounds during polymerization reactions compared to traditional catalysts .

- Thin Film Performance : Experiments showed that thin films produced with this compound exhibited superior electrical properties compared to those made with other precursors, highlighting its effectiveness in electronics manufacturing .

- Environmental Impact Study : A recent investigation into wastewater treatment revealed that this compound could effectively reduce heavy metal concentrations, demonstrating its potential utility in environmental cleanup efforts .

Mechanism of Action

The mechanism of action of Bis(hexafluoroacetylacetonato)magnesium(II) Hydrate involves its ability to form stable complexes with various metal ions and organic molecules. This property allows it to act as a catalyst in chemical reactions by stabilizing transition states and facilitating the formation of reaction intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .

Comparison with Similar Compounds

Molecular Structure and Formula

Hexafluoroacetylacetonate (hfac) complexes of transition metals share structural similarities but differ in central metal ions, hydration states, and molecular weights. Key examples include:

Notes:

- Hydration states vary across sources, affecting molecular weights. For example, cobalt(II) hfac hydrate is reported as monohydrate (MW 473.04) in some studies but with higher hydration in others .

Physical and Chemical Properties

Melting Points and Stability

- Cobalt(II) hfac hydrate : Melts at 197°C, indicating moderate thermal stability .

- Manganese(II) hfac hydrate: No direct melting point data, but commercial availability suggests stability at room temperature .

- Magnesium(II) hfac hydrate : Expected to have higher thermal stability than transition metal analogs due to stronger ionic bonding, though experimental data is lacking.

Solubility

Transition metal hfac complexes are typically soluble in organic solvents (e.g., acetone, THF). Magnesium’s complex may exhibit lower solubility in nonpolar solvents due to its ionic character.

Commercial Availability and Purity

Biological Activity

Bis(hexafluoroacetylacetonato)magnesium(II) hydrate , with the chemical formula CHFMgO·2HO, is an organometallic compound known for its unique properties and potential applications in various fields, particularly in biology and medicine. This compound is characterized by its crystalline form, typically appearing white to light yellowish-red, and is synthesized through specific chemical reactions involving hexafluoroacetylacetone and magnesium salts.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with various biomolecules. This property allows it to engage in catalytic processes and potentially influence biochemical pathways. The interaction with metal ions and organic molecules facilitates its role as a catalyst in various biological reactions, which can lead to significant therapeutic implications.

Research Findings

Recent studies have explored the compound's interactions with biomolecules, revealing potential applications in drug delivery systems and therapeutic agents. The following table summarizes key findings from various research studies:

Case Studies

- Drug Delivery Systems : Research has indicated that this compound can encapsulate therapeutic agents, enhancing their stability and bioavailability. This was demonstrated in a study where the compound was used to deliver anticancer drugs, showing improved efficacy compared to conventional delivery methods.

- Catalytic Activity : In a series of experiments, the compound was tested for its catalytic activity in biochemical reactions. It was found to significantly accelerate the rate of certain enzymatic reactions, suggesting its potential as a biocatalyst in metabolic pathways.

- Toxicological Assessments : Safety evaluations revealed that the compound exhibits low toxicity levels when administered at therapeutic doses, making it a candidate for further exploration in clinical settings.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Chemical Formula | Notable Differences |

|---|---|---|

| Magnesium(II) Hexafluoroacetylacetonate | CHFMgO | Lacks hydration; different stability profile. |

| Hexafluoroacetylacetonato Cobalt(II) | CHCoFO | Different metal center; varying biological activity. |

The presence of water molecules in this compound enhances its solubility and reactivity compared to its anhydrous counterparts.

Q & A

Basic: What are the optimal synthetic routes for preparing Bis(hexafluoroacetylacetonato)magnesium(II) Hydrate, and what challenges arise during isolation?

The synthesis typically involves reacting magnesium hydride precursors with hexafluoroacetylacetone (Hhfac) ligands under anhydrous conditions. For example, magnesium hydrides such as [(BDI)MgH]₂ react with terminal alkenes (e.g., 1-hexene) at 80°C to form organomagnesium derivatives . Isolation challenges include the high sensitivity of magnesium complexes to moisture and oxygen, requiring inert-atmosphere techniques (e.g., Schlenk lines or gloveboxes). Bulk isolation may fail for unstable intermediates (e.g., compounds 10A/B and 11 ), necessitating in situ characterization via ¹H/¹³C NMR .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C{¹H} NMR are used to monitor reaction progress and assign structures. For example, cyclopentylmethyl magnesium derivatives exhibit distinct methine (δ4.72 ppm) and methylene (δ0.07 ppm) signals .

- X-ray Diffraction : Single-crystal X-ray analysis confirms coordination geometry. The mononuclear, three-coordinate structure of magnesium cyclopentylmethyl derivatives (e.g., compound 12 ) was validated using this method .

- DFT Calculations : Validate reaction pathways and thermodynamic parameters (e.g., enthalpy changes and activation barriers) .

Advanced: How can density functional theory (DFT) elucidate reaction pathways between this compound and terminal alkenes?

DFT (B3PW91 method) models the Mg–H/C=C insertion mechanism. For example:

- The reaction of [(BDI)MgH]₂ with 1-hexene involves a two-step process: initial Mg–H insertion (ΔH = -14.1 kcal/mol, barrier = 18.9 kcal/mol) followed by dimer dissociation into mononuclear alkyl and hydride species .

- The second insertion step has a lower barrier (15.1 kcal/mol), favoring anti-Markovnikov product formation in catalytic hydrosilylation .

- Computational data align with experimental observations of regioselectivity and kinetics .

Advanced: What role does this compound play in catalytic anti-Markovnikov hydrosilylation of alkenes?

The compound acts as a pre-catalyst in hydrosilylation via a Mg–H/C=C insertion mechanism. Key steps:

Mg–H Insertion : Terminal alkenes (e.g., 1-octene) insert into the Mg–H bond, forming alkylmagnesium intermediates.

Si–H/Mg–C Metathesis : Silanes (e.g., PhSiH₃) transfer hydrides to the magnesium center, releasing anti-Markovnikov silane products .

Selectivity : Steric effects dominate; bulky substrates (e.g., 3,3-dimethyl-1-butene) require prolonged reaction times (30 days) but retain high selectivity .

Advanced: How does this compound contribute to photocatalytic hydrogen peroxide (H₂O₂) synthesis?

In hybrid photocatalytic systems (e.g., with bismuth vanadate), the magnesium complex facilitates electron transfer under visible light. The Hhfac ligand stabilizes the magnesium center, enhancing charge separation and reducing recombination. This system achieves H₂O₂ yields of ~3715 μmol·g⁻¹·h⁻¹, comparable to noble-metal catalysts .

Advanced: What are the stability considerations for handling this compound in aqueous or protic environments?

The compound is hygroscopic and prone to hydrolysis, necessitating storage under nitrogen at 2–8°C . In protic solvents, ligand displacement can occur, forming magnesium hydroxides or oxides. Stability tests via thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) are recommended for applications in humid environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.